8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
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Overview
Description
8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the nucleophilic substitution of a chlorine atom in a precursor molecule. One common method includes the reaction of 2-chloro-3-nitropyridine with esters of optically active phenylalanine, followed by reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . This sequence of steps leads to the formation of the desired pyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.
Cyclization Agents: Such as ethyl oxalyl chloride for intramolecular cyclization.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Industry: The compound is used in the development of new catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved in its action include inhibition of signal transduction pathways and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Uniqueness
8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Properties
Molecular Formula |
C7H8ClN3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H8ClN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-2,9H,3-4H2,(H,10,11) |
InChI Key |
KTOACUGRIHFJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=CC(=C2N1)Cl |
Origin of Product |
United States |
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